4-Methylbenzene-1-sulfonic acid--octadec-9-en-1-ol (1/1)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol (1/1) is a chemical compound with the molecular formula C25H44O4S and a molecular weight of 440.679 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a long-chain unsaturated alcohol. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with octadec-9-en-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfonate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the long-chain alcohol can insert into lipid bilayers, affecting membrane fluidity and function . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the long-chain alcohol.
Octadec-9-en-1-ol: An unsaturated alcohol without the sulfonic acid group.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with a different aromatic substitution pattern.
Uniqueness
4-Methylbenzene-1-sulfonic acid–octadec-9-en-1-ol is unique due to its combination of a sulfonic acid group and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
6110-54-9 |
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Molecular Formula |
C25H44O4S |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,19H,2-8,11-18H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VMYCSXXHQPIABB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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